molecular formula C9H6F2N2O2 B6192017 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 2680531-12-6

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B6192017
M. Wt: 212.2
InChI Key:
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Description

7,8-Difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as 7,8-DiFluoro-1,4-benzodiazepine-2,5-dione, is a synthetic compound that has been studied for its potential applications in pharmaceuticals, drug development, and biochemistry. This compound has a variety of interesting properties, including a high affinity for the γ-aminobutyric acid (GABA) receptor, which is an important component of the human nervous system. Additionally, 7,8-DiFluoro-1,4-benzodiazepine-2,5-dione has been shown to have anti-inflammatory and anti-oxidant effects in various animal models.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the condensation of 2,3-difluoroaniline with ethyl acetoacetate, followed by cyclization and oxidation to form the final product.

Starting Materials
2,3-difluoroaniline, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium hydroxide, hydrogen peroxide

Reaction
Step 1: Dissolve 2,3-difluoroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and slowly add ethyl acetoacetate. Continue refluxing for 2-3 hours., Step 2: Cool the reaction mixture and add acetic anhydride. Heat the mixture to reflux for 1 hour., Step 3: Add sulfuric acid to the reaction mixture and heat to reflux for 1 hour., Step 4: Cool the reaction mixture and add sodium nitrite. Stir for 30 minutes., Step 5: Add sodium hydroxide to the reaction mixture and stir for 30 minutes., Step 6: Add hydrogen peroxide to the reaction mixture and stir for 1 hour., Step 7: Filter the reaction mixture and wash the solid with water. Dry the product to obtain 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.

Scientific Research Applications

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has been studied for its potential applications in various scientific fields, including drug development, biochemistry, and pharmacology. In particular, this compound has been studied for its ability to act as a GABA receptor agonist, which could potentially be used to treat anxiety, depression, and other neurological disorders. Additionally, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has been studied for its anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases.

Mechanism Of Action

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione is believed to act as a GABA receptor agonist, which means that it binds to the GABA receptor and activates it. Specifically, this compound binds to the GABA-A receptor, which is a type of inhibitory neurotransmitter receptor. Activation of the GABA-A receptor leads to an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which has calming and sedative effects.

Biochemical And Physiological Effects

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases. Additionally, 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has been shown to have anxiolytic and sedative effects, which could potentially be used to treat anxiety and other neurological disorders.
Advantages and Limitations for Laboratory Experiments
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione has several advantages and limitations for laboratory experiments. One advantage is that this compound can be synthesized relatively easily and quickly using a palladium-catalyzed cross-coupling reaction. Additionally, this compound has a high affinity for the GABA receptor, which makes it a useful tool for studying the effects of GABA receptor agonists. However, this compound does not have a long half-life, which can make it difficult to study its effects in vivo. Additionally, this compound has not yet been approved for use in humans, so it is not yet available for clinical trials.

Future Directions

There are several potential future directions for 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione-1,4-benzodiazepine-2,5-dione. One potential direction is to further study the effects of this compound on the GABA receptor and other receptors in the human body. Additionally, this compound could be developed into a drug for the treatment of anxiety, depression, and other neurological disorders. Additionally, this compound could be further studied for its anti-inflammatory and anti-oxidant properties, which could potentially be used to treat a variety of diseases. Finally, this compound could be further studied for its potential applications in drug development and biochemistry.

properties

CAS RN

2680531-12-6

Product Name

7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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